![molecular formula C16H19FN6O B2587367 N4-(4-フルオロフェニル)-N6-(3-メトキシプロピル)-1-メチル-1H-ピラゾロ[3,4-d]ピリミジン-4,6-ジアミン CAS No. 896007-40-2](/img/structure/B2587367.png)
N4-(4-フルオロフェニル)-N6-(3-メトキシプロピル)-1-メチル-1H-ピラゾロ[3,4-d]ピリミジン-4,6-ジアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4-(4-fluorophenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C16H19FN6O and its molecular weight is 330.367. The purity is usually 95%.
BenchChem offers high-quality N4-(4-fluorophenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N4-(4-fluorophenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗真菌用途
この化合物は、フッ素置換ピラゾロ[3,4-d]ピリミジン部分を持つ新規ヘテロ多環式窒素系の一部として合成されました。これらの系は、抗真菌プローブとして可能性を示しています。 フッ素原子の導入は、抗真菌活性を含む薬理学的特性を強化すると考えられています .
酵素阻害
官能基置換フッ素化ピラゾロ[3,4-d]ピリミジン誘導体は、特に酵素阻害剤として、幅広い生物活性を示してきました。 それらは、一部の真菌によって生成されるセロビアーゼ活性に影響を与え、酵素プロセスと代謝経路に焦点を当てた研究で活用できます .
抗癌研究
この化合物の誘導体は、抗癌特性について研究されています。 ピラゾロピリミジン構造におけるフッ素原子の存在は、薬理学的特性を改善することが知られており、これらの誘導体は抗癌薬開発のための興味深い候補となっています .
ヒストン脱アセチル化酵素阻害
関連する化合物は、ヒストン脱アセチル化酵素3(HDAC3)の選択的分解剤として作用するように設計されています。HDACは、遺伝子発現と細胞増殖において重要な役割を果たし、その調節不全は、癌を含むさまざまな疾患に関与しています。 この化合物のようなHDAC阻害剤は、潜在的な治療薬です .
抗炎症活性
ピリミジン誘導体、特にフルオロフェニル基を含むものは、抗炎症効果について調査されています。 研究では、COX-2阻害活性を有する新規化合物の合成が報告されており、in vivoで抗炎症活性を試験しました .
有機合成
この化合物は、ポリヘテロ環式化合物の合成において、有機化学の分野でも注目されています。 これは、さまざまな生物学分野で潜在的な用途を持つ複雑な有機分子の作成における構成要素として役立ちます .
プロテオリシス標的キメラ(PROTAC)
医薬品化学では、この化合物の骨格はPROTACの設計に使用されます。 これらの分子は、選択的にタンパク質を分解を標的とする新薬クラスであり、創薬および開発において新しいアプローチを提供しています .
薬理学的強化
ピラゾロピリミジン構造へのフッ素原子の導入は、薬理学的特性を強化することが示されています。 これは、この化合物とその誘導体を、改善された効力と副作用の軽減を備えた薬剤の開発に役立てるものです .
作用機序
Target of Action
The primary target of N4-(4-fluorophenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Similar compounds have been found to inhibit cdk2, a protein kinase involved in regulating the cell cycle .
Mode of Action
The exact mode of action of N4-(4-fluorophenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Compounds with similar structures have been shown to inhibit cdk2, which could lead to alterations in cell cycle progression .
Biochemical Pathways
The biochemical pathways affected by N4-(4-fluorophenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Inhibition of cdk2 can affect the cell cycle, potentially leading to apoptosis .
Result of Action
The molecular and cellular effects of N4-(4-fluorophenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Similar compounds have been shown to have cytotoxic activities against certain cell lines .
特性
IUPAC Name |
4-N-(4-fluorophenyl)-6-N-(3-methoxypropyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN6O/c1-23-15-13(10-19-23)14(20-12-6-4-11(17)5-7-12)21-16(22-15)18-8-3-9-24-2/h4-7,10H,3,8-9H2,1-2H3,(H2,18,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZNQSFMQJLUJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)F)NCCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(dimethylamino)ethyl)-2-(2-fluorophenoxy)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2587284.png)
![N-(3,4-dimethoxyphenyl)-1-{[4-(3,4-dimethylbenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide](/img/structure/B2587286.png)
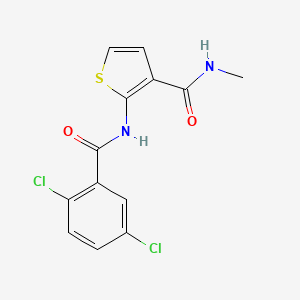
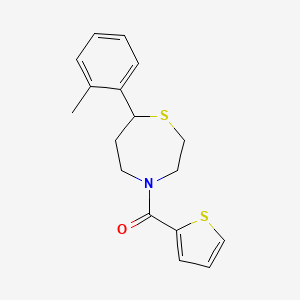
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2587291.png)
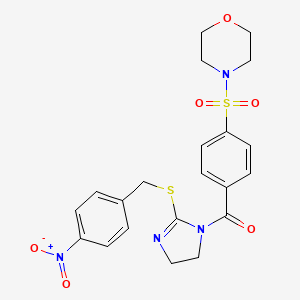

![7-bromo-2-methyl-3-oxo-8-phenyl-4,6,7,8-tetrahydro-3H-[1,3]thiazino[3,2-b][1,2,4]triazin-9-ium bromide](/img/new.no-structure.jpg)
![N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-3-furamide](/img/structure/B2587299.png)
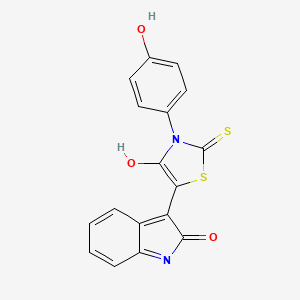
![N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2587302.png)
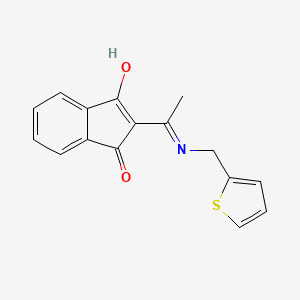
![N-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2587304.png)
![(Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine hydrochloride](/img/structure/B2587307.png)
